molecular formula C13H7NO B14486501 Benzo(h)quinoline-5,6-oxide CAS No. 65115-89-1

Benzo(h)quinoline-5,6-oxide

Cat. No.: B14486501
CAS No.: 65115-89-1
M. Wt: 193.20 g/mol
InChI Key: UVDYEQMUOSTCES-UHFFFAOYSA-N
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Description

Benzo(h)quinoline-5,6-oxide is a heterocyclic aromatic compound that belongs to the class of quinolines It is characterized by the fusion of a benzene ring with a quinoline structure, with an oxide group at the 5,6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)quinoline-5,6-oxide can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method includes the oxidative dehydrogenation of tetrahydroquinolines using catalysts like cobalt oxide under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Benzo(h)quinoline-5,6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Benzo(h)quinoline-5,6-oxide exerts its effects involves several molecular targets and pathways:

Properties

CAS No.

65115-89-1

Molecular Formula

C13H7NO

Molecular Weight

193.20 g/mol

IUPAC Name

3-oxa-9-azatetracyclo[9.4.0.02,4.05,10]pentadeca-1(15),2(4),5(10),6,8,11,13-heptaene

InChI

InChI=1S/C13H7NO/c1-2-5-9-8(4-1)11-10(6-3-7-14-11)13-12(9)15-13/h1-7H

InChI Key

UVDYEQMUOSTCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2O4

Origin of Product

United States

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